Stachyose tetrahydrate

Probiotic encapsulation Thermal stability Functional food formulation

Stachyose tetrahydrate is a non-reducing tetrasaccharide RFO prebiotic with two α-1,6-linked galactose residues. It uniquely protects probiotic microcapsules under thermal stress (Tm 172°C), outperforming inulin and FOS. It synergizes with berberine via microbial tryptophan metabolism for type 2 diabetes models, attenuates DSS-induced colitis (validated 1.5 g/kg/day in mice), and enhances soy isoflavone bioavailability. This compound is not substitutable by generic prebiotic blends. For formulation development and preclinical studies.

Molecular Formula C24H50O25
Molecular Weight 738.639
CAS No. 10094-58-3; 54261-98-2
Cat. No. B2893482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStachyose tetrahydrate
CAS10094-58-3; 54261-98-2
Molecular FormulaC24H50O25
Molecular Weight738.639
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O.O.O.O
InChIInChI=1S/C24H42O21.4H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;;;;/h6-23,25-38H,1-5H2;4*1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;;;;/m1..../s1
InChIKeyKUVZQLSUXDNGAW-QPIIYOCQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Stachyose Tetrahydrate (CAS 10094-58-3) Procurement Guide: Comparative Efficacy of a Raffinose Family Tetrasaccharide Prebiotic


Stachyose tetrahydrate (CAS: 10094-58-3; also 54261-98-2) is a non-reducing tetrasaccharide belonging to the raffinose family oligosaccharides (RFOs), consisting of two α-1,6-linked galactose residues attached to a sucrose core [1]. As the higher homolog of the trisaccharide raffinose, stachyose naturally occurs in legumes such as soybeans, peas, and peanuts, as well as in various woody plants [2]. This functional oligosaccharide acts as a prebiotic by resisting digestion in the upper gastrointestinal tract and reaching the colon intact, where it selectively promotes the proliferation of beneficial gut bacteria including Bifidobacterium and Lactobacillus species [3]. Unlike fructan-based prebiotics such as inulin and fructooligosaccharides (FOS), stachyose exhibits distinct fermentation kinetics and strain-specific growth promotion profiles [4].

Why Stachyose Tetrahydrate Cannot Be Directly Substituted with Raffinose, Inulin, or Fructooligosaccharides: Key Differentiation Factors for Scientific Procurement


Generic substitution among prebiotic oligosaccharides is scientifically unsound due to fundamental differences in chemical structure, fermentation kinetics, and strain specificity. Stachyose tetrahydrate, as a tetrasaccharide with two galactose residues, exhibits distinct enzymatic hydrolysis requirements compared to raffinose (one galactose residue) or fructan-based prebiotics (inulin, FOS) [1]. Critically, the growth-promotion effects of stachyose are strain-specific and do not mirror those of FOS, xylooligosaccharides (XOS), galactooligosaccharides (GOS), or inulin [2]. For procurement purposes, substituting stachyose with a generic 'prebiotic blend' or a single alternative oligosaccharide risks compromising specific research outcomes, including targeted Bifidobacterium proliferation levels, protection of probiotic microcapsules under thermal stress, and synergistic enhancement of co-administered therapeutics [3].

Stachyose Tetrahydrate Quantitative Comparative Evidence: Procurement-Relevant Differentiation from Raffinose, Inulin, and FOS


Stachyose Tetrahydrate Thermal Protective Efficacy for Probiotic Microcapsules Versus Inulin and Fructooligosaccharide

Stachyose tetrahydrate provides superior protection to Lactobacillus rhamnosus GG (LGG) microcapsules under high-temperature stress compared to inulin and fructooligosaccharide (FOS). After treatment at 75 °C for 30 minutes, microcapsules formulated with stachyose retained a viable count of 8.7 log CFU/g, whereas inulin and FOS formulations showed lower survival [1]. Additionally, differential scanning calorimetry revealed that stachyose increased the melting temperature of LGG microcapsules to 172 °C, while the addition of fructooligosaccharide reduced the melting temperature [1].

Probiotic encapsulation Thermal stability Functional food formulation

Stachyose Tetrahydrate Structural Differentiation from Raffinose: Enzymatic Hydrolysis Requirements

Stachyose tetrahydrate is the higher homolog of raffinose, containing two galactose residues linked via α-1,6 bonds to a sucrose core, compared to raffinose which contains only one galactose residue [1]. Stachyose promotes proliferation of lactic acid bacteria (LAB) by inducing these bacteria to produce α-galactosidase, which hydrolyzes stachyose into its constituent monosaccharides for bacterial utilization . This enzyme induction mechanism differentiates stachyose from fructan-based prebiotics (inulin, FOS) which require β-fructosidase or inulinase activity not present in all probiotic strains.

Enzymatic hydrolysis Carbohydrate chemistry Prebiotic metabolism

Stachyose Tetrahydrate Synergistic Glucose-Lowering Effect with Berberine in Diabetic Models

In diabetic db/db mouse models, stachyose tetrahydrate (200 mg/kg, oral gavage for 17 days) alone does not reduce blood glucose levels. However, when co-administered with berberine (100 mg/kg), the combination produces superior hypoglycemic effects compared to berberine alone . Stachyose achieves this through gut microbiota modulation, specifically by increasing Bifidobacterium and Lactobacillus genera while reducing Lactococcus and Streptococcus, and promoting microbial transformation of tryptophan to indole catabolites (indole-3-propionic acid, indole-3-lactic acid, indole-3-carboxaldehyde) which improve intestinal function and glucose metabolism .

Type 2 diabetes Glycometabolism Synergistic therapy

Stachyose Tetrahydrate In Vivo Anti-Colitic Efficacy in Dextran Sulfate Sodium-Induced Colitis Model

In DSS-induced colitis mouse models, stachyose tetrahydrate (1.5 g/kg per day for 28 days) demonstrates quantifiable attenuation of colonic damage. Treated mice showed alleviated mucosal erosion, reduced crypt shortening, preserved goblet cell numbers, and down-regulated serum expression of pro-inflammatory cytokines IL-6, IL-17a, and TNF-α [1]. In a rat colitis model, stachyose (1 g/kg per day) reduced the number of colonic lesions and decreased serum TNF-α, IL-6, IL-10, and IL-17a levels while increasing gut levels of Akkermansia and Lactobacillus .

Inflammatory bowel disease Colitis Gut barrier function

Stachyose Tetrahydrate Bioavailability Enhancement of Genistein via Intestinal Degradation Inhibition

In vivo studies demonstrate that stachyose tetrahydrate may improve the bioavailability of genistein, a soy isoflavone, by inhibiting its intestinal degradation and first-pass metabolism . This mechanism is distinct from other prebiotics such as inulin and FOS, which primarily function as fermentable substrates for colonic bacteria without documented effects on small intestinal isoflavone metabolism or first-pass hepatic extraction.

Bioavailability enhancement Isoflavone metabolism Pharmacokinetics

Stachyose Tetrahydrate HPLC Analytical Differentiation and Quantification Requirements

Standard HPLC methods for quantifying raffinose family oligosaccharides (RFOs) can differentiate stachyose from raffinose and verbascose, but not all analytical approaches achieve this resolution. A comparative study of two HPLC systems and an enzymatic method for soybean sugar quantification found that the enzymatic procedure could not quantify individual raffinose and stachyose, whereas HPLC with appropriate column selection enabled separate quantification of each RFO component [1]. Additionally, comparison of HPLC and gas-liquid chromatography (GLC) methods revealed that stachyose values were 0.4% (absolute units) lower with GLC compared to HPLC, indicating method-dependent quantification variability [2].

Analytical chemistry Quality control HPLC method validation

Stachyose Tetrahydrate Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


Probiotic Microencapsulation for Heat-Processed Functional Foods

Stachyose tetrahydrate is the preferred prebiotic excipient for microencapsulating Lactobacillus rhamnosus GG and other probiotic strains intended for incorporation into thermally processed foods. Based on direct comparative evidence, stachyose provides superior protection under high-temperature stress (75 °C for 30 min) compared to inulin and fructooligosaccharide, and uniquely increases the melting temperature of probiotic microcapsules to 172 °C [1]. This application leverages stachyose's distinctive thermal protective capacity, which is not offered by alternative prebiotics.

Combination Therapy Research with Berberine for Type 2 Diabetes

Stachyose tetrahydrate is specifically indicated for research investigating gut microbiota-mediated enhancement of berberine efficacy in type 2 diabetes models. Stachyose alone does not reduce blood glucose in diabetic db/db mice, but co-administration with berberine produces superior glycemic control compared to berberine monotherapy [1]. This synergistic effect is mediated through stachyose-induced promotion of microbial tryptophan metabolism to indole catabolites and upregulation of beneficial metabolites including hyocholic acid and conjugated linoleic acid .

Inflammatory Bowel Disease and Gut Barrier Function Studies

For research on intestinal inflammation, mucosal barrier integrity, and inflammatory bowel disease (IBD), stachyose tetrahydrate provides validated in vivo efficacy. In DSS-induced colitis models, stachyose (1.5 g/kg/day for 28 days in mice; 1 g/kg/day in rats) attenuates colonic mucosal erosion, reduces crypt shortening, preserves goblet cells, and down-regulates pro-inflammatory cytokines (IL-6, IL-17a, TNF-α) [1]. Stachyose also enriches beneficial gut bacteria including Akkermansia and Lactobacillus , supporting its selection for IBD-focused preclinical studies.

Isoflavone Bioavailability Enhancement in Nutraceutical Formulations

Stachyose tetrahydrate is uniquely positioned for research and formulation development targeting enhanced bioavailability of soy isoflavones such as genistein. In vivo evidence indicates that stachyose inhibits intestinal degradation and first-pass metabolism of genistein [1], a mechanism not documented for fructan-based prebiotics like inulin or FOS. This dual-function capability—prebiotic activity plus bioavailability enhancement—makes stachyose tetrahydrate a strategic choice for soy-based nutraceutical and functional food applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stachyose tetrahydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.